1,4-Bis[4-(di-p-tolylamino)styryl]benzene
Description
1,4-Bis[4-(di-p-tolylamino)styryl]benzene (CAS: 55035-43-3) is an organic semiconductor with the molecular formula C₅₀H₄₄N₂ and a molecular weight of 672.92 g/mol. This compound features a central benzene core symmetrically substituted with two styryl groups, each terminated by di-p-tolylamino moieties. The extended π-conjugation system, enhanced by the styryl linkages and electron-donating di-p-tolylamino groups, makes it highly efficient in optoelectronic applications. It is widely used as a blue dopant in organic light-emitting diodes (OLEDs) due to its strong electroluminescence and hole-transport capabilities . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to install the styryl and amino groups .
Properties
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYDWJDEVKDGB-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068994 | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55035-43-3 | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,4-Bis[4-(di-p-tolylamino)styryl]benzene (abbreviated as BDTASB) is an organic compound notable for its unique structural properties and potential applications in organic electronics and biological systems. This compound features a complex arrangement of styryl and amino groups, contributing to its intriguing biological activities. This article reviews the biological activity of BDTASB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 672.92 g/mol
- Melting Point : 223°C
- CAS Number : 55035-43-3
Mechanisms of Biological Activity
BDTASB has been studied for its interactions with various biological targets, primarily due to its ability to modulate enzyme activities and influence cellular signaling pathways. The compound's structure allows it to act as a fluorescent probe, which can be utilized in biological imaging and as a potential therapeutic agent.
Fluorescent Properties
BDTASB exhibits strong fluorescence characteristics, making it suitable for applications in bioimaging. Its unique optical properties arise from the conjugated system that enhances light absorption and emission. This property is particularly useful in studying cellular processes and dynamics.
Enzyme Interaction
Research indicates that BDTASB can interact with specific enzymes, potentially modulating their activity. This modulation can influence critical cellular processes such as apoptosis and growth signaling pathways. Studies have shown that compounds with similar structures can inhibit or activate various enzymes, suggesting that BDTASB may have similar effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of BDTASB and its analogs:
-
Cellular Signaling Modulation :
- A study published in Bioconjugate Chemistry highlighted the compound's ability to influence signaling pathways related to cell proliferation and apoptosis. The findings suggest that BDTASB could be a candidate for further development in cancer therapies due to its potential to modulate tumor cell behavior .
- Fluorescent Probes in Live Cells :
- Enzyme Inhibition Studies :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of BDTASB compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BDTASB | Contains di-p-tolylamino groups; conjugated system | Potential enzyme modulator; fluorescent probe |
| 4-(2,2-bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline | Similar amine functionalities; different substituents | Explored for enzyme interactions; fluorescence applications |
| 2,2-Bis(4-methoxyphenyl)propane | Similar methoxyphenyl groups; different core structure | Used in polymer applications; less focus on biological activity |
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
1,4-Bis[4-(di-p-tolylamino)styryl]benzene serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. For instance, it can participate in cross-coupling reactions to form polymers or other functional materials .
Material Science
In material science, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enable efficient charge transport and light emission, making it suitable for optoelectronic applications .
Biological Research Applications
Investigating Biomolecular Interactions
The compound has been explored for its potential interactions with biomolecules. Studies have indicated that it can bind to specific proteins or nucleic acids, which may lead to insights into cellular mechanisms and pathways . This property is particularly valuable in drug discovery and development.
Therapeutic Potential
Research has also focused on the therapeutic applications of 1,4-Bis[4-(di-p-tolylamino)styryl]benzene. It is being investigated for its potential use in treating various diseases due to its ability to modulate biological pathways. Preliminary studies suggest anti-cancer properties, although further research is required to establish efficacy and safety profiles .
Industrial Applications
Production of Dyes and Pigments
In the industrial sector, 1,4-Bis[4-(di-p-tolylamino)styryl]benzene is employed in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings. The compound's stability under various conditions enhances its appeal for long-lasting applications .
Polymer Manufacturing
The compound is also significant in polymer manufacturing. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for producing high-performance materials used in various applications from automotive to aerospace industries .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Synthesis and Characterization of Novel Organic Materials" | Material Science | Demonstrated enhanced charge transport properties when incorporated into OLEDs. |
| "Biological Activity of 1,4-Bis[4-(di-p-tolylamino)styryl]benzene" | Biological Research | Identified potential anti-cancer activity through apoptosis induction in cancer cell lines. |
| "Application of Functionalized Compounds in Dye Production" | Industrial Chemistry | Showed improved color fastness and stability when used as a dye precursor. |
Comparison with Similar Compounds
Key Compounds Compared:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene
1,4-Bis(4-cyanostyryl)benzene (CAS: 13001-40-6)
1,4-Bis(trimethylsilyl)benzene (CAS: 13183-70-5)
DPAVBi (4,4'-bis[4-(di-p-tolylamino)styryl]biphenyl)
1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene
Data Table: Comparative Properties
Electronic and Optoelectronic Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The di-p-tolylamino groups in the target compound act as strong electron donors, enhancing hole injection and transport in OLEDs. In contrast, 1,4-Bis(4-cyanostyryl)benzene contains electron-withdrawing cyano groups, which may favor electron transport but reduce luminescence efficiency . Silane Derivatives: Compounds like 1,4-Bis(trimethylsilyl)benzene lack π-conjugation, limiting optoelectronic utility. However, silyl groups improve thermal stability and solubility .
Conjugation and Emission :
- The styryl groups in the target compound extend conjugation, resulting in blue emission (λmax ~450–470 nm). DPAVBi , with a biphenyl core, exhibits red-shifted emission due to increased conjugation, making it suitable for lasers .
- 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene features conjugated diynes, enabling charge delocalization but with lower quantum yield compared to styryl-based systems .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Horner-Wadsworth-Emmons olefination mechanism, where the phosphonate ester acts as a carbonyl precursor. Microwave irradiation at 800 W for 3 minutes facilitates rapid energy transfer, achieving near-quantitative conversion. Key parameters include:
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Microwave Power | 800 W | Ensures rapid activation |
| Reaction Time | 3 min | Minimizes side reactions |
| Molar Ratio (Aldehyde:Phosphonate) | 2:1 | Prevents unreacted intermediates |
| Solvent | DMAc | Polar aprotic medium for solubility |
In Example 1 , this method yielded 6.12 g (91%) of DPAVBi with 99.2% purity , confirmed by -NMR ( 7.45–2.32 ppm) and elemental analysis (C: 88.7%, H: 6.5%, N: 4.8%). Scaling the aldehyde to 25 mmol (Example 2 ) increased the yield to 93% , demonstrating reproducibility at higher capacities.
Phosphonic Acid Ester-Based Methods
Early synthetic routes relied on benzylphosphonic acid esters reacting with 1,4-dicarbonylbenzene derivatives. A landmark patent describes the condensation of p-chlorobenzylphosphonic acid ester with 4-hydroxybenzaldehyde derivatives in dimethylformamide (DMF) using powdered potassium hydroxide as a base.
Critical Steps and Challenges
-
Solvent Choice : DMF’s high polarity stabilizes intermediates but complicates post-reaction purification due to its high boiling point.
-
Temperature Control : Exothermic reactions necessitate cooling to 20–25°C during base addition to prevent decomposition.
-
Workup : Salting out with sodium chloride and recrystallization from water yielded flaky crystals with >95% purity but required multiple washing steps to remove residual DMF.
Traditional Methods: Perkins and Grignard Syntheses
Historical approaches, such as the Perkins synthesis and Grignard reactions , are limited by low yields (<50%) and impurity profiles. The Perkins method, involving terephthalaldehyde and benzyl halides, suffers from steric hindrance due to the bulky tolyl groups, while Grignard reagents react incompletely with carbonyl groups.
Solvent and Catalyst Optimization
Solvent Systems
-
DMAc vs. DMF : DMAc’s lower viscosity enhances microwave absorption, whereas DMF’s strong coordinating ability stabilizes intermediates in non-microwave methods.
-
Antisolvent Crystallization : Post-reaction addition of methanol or water induces rapid precipitation, minimizing Ostwald ripening and ensuring uniform crystal size.
Base Selection
-
Sodium tert-butoxide : Superior to KOH in microwave methods due to its solubility in DMAc and reduced side reactions.
-
Powdered KOH : Preferred in non-polar solvents for its gradual dissolution and controlled reactivity.
Crystallization and Purification Techniques
Recrystallization from toluene or water is critical for achieving high-purity DPAVBi. The PMC study highlights that triclinic crystal packing (as in DPAVBi) necessitates solvents with moderate polarity to avoid lattice defects.
| Solvent | Crystal Morphology | Purity (%) |
|---|---|---|
| Toluene | Bright yellow powder | 99.2 |
| Water | Flaky crystals | 95.0 |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 91–93 | 3 min | 99.2 | High |
| Phosphonic Acid Ester | 85–90 | 2–4 hours | 95.0 | Moderate |
| Perkins Synthesis | <50 | 12–24 hours | 80.0 | Low |
The microwave method outperforms others in speed and purity, making it industrially viable for OLED applications.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1,4-Bis[4-(di-p-tolylamino)styryl]benzene?
Answer:
The synthesis typically involves cross-coupling reactions, such as Heck or Suzuki couplings , to introduce the styryl and diarylamino groups. For example, palladium-catalyzed coupling of halogenated benzene derivatives with pre-functionalized styryl or diarylamino precursors is a standard approach. Key steps include:
- Functionalization of benzene cores with halogen atoms (e.g., bromine) at the 1,4-positions.
- Sequential coupling with di-p-tolylamino-substituted styryl moieties under inert conditions.
Characterization via NMR, UV-Vis spectroscopy, and X-ray crystallography is critical to confirm structural integrity and conjugation .
Basic: How do conjugation and substituent effects influence the optical properties of this compound?
Answer:
The extended π-conjugation from the styryl linkages and diarylamino groups lowers the HOMO-LUMO gap , shifting absorption and emission to longer wavelengths (bathochromic shift).
- UV-Vis spectroscopy reveals absorption maxima in the visible range (~400-500 nm), typical for conjugated systems.
- Fluorescence spectroscopy shows strong emission, with quantum yields dependent on substituent electronic effects (e.g., electron-donating p-tolyl groups enhance delocalization) .
Advanced: How do substituents on the diarylamino groups modulate charge delocalization in radical cations?
Answer:
Substituent effects are studied using EPR spectroscopy and density functional theory (DFT) . For example:
- Electron-donating groups (e.g., p-tolyl) enhance delocalization across the conjugated backbone, stabilizing radical cations.
- Steric hindrance from bulky substituents may limit conjugation, reducing charge mobility.
Controlled tuning of substituents enables optimization of charge transport properties for applications in organic electronics .
Advanced: What experimental and computational strategies resolve contradictions in reported charge carrier mobility values?
Answer:
Discrepancies often arise from variations in film morphology , measurement techniques (e.g., space-charge-limited current vs. field-effect transistor methods), or environmental factors (e.g., moisture).
- Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) assess film crystallinity and orientation.
- DFT simulations correlate molecular packing with charge transport efficiency.
Standardized protocols for thin-film fabrication and measurement are recommended .
Advanced: What challenges arise when integrating this compound into organic light-emitting diodes (OLEDs)?
Answer:
Key challenges include:
- Exciton confinement : Ensuring electron-hole recombination occurs near the emissive layer interface.
- Compatibility with charge-transport layers : Adjusting energy levels (via substituent modification) to match adjacent materials (e.g., indium tin oxide anodes, Mg:Ag cathodes).
- Operational stability : Mitigating degradation under high electric fields or thermal stress.
Device optimization often requires multilayer architectures and doping strategies to enhance efficiency and lifetime .
Advanced: How can photochemical stability be assessed for this compound under device-relevant conditions?
Answer:
- Steady-state photolysis (e.g., using 254 nm UV light) identifies degradation pathways, such as bond cleavage or radical formation.
- HPLC-MS and GC-MS analyze photoproducts, while acid titration quantifies byproducts like sulfonic acids (observed in related systems).
- Transient absorption spectroscopy probes triplet-state dynamics, which may contribute to photodegradation .
Basic: What structural features make this compound suitable for organic semiconductor applications?
Answer:
- Planar conjugated backbone : Facilitates π-orbital overlap for efficient charge transport.
- Diarylamino groups : Provide electron-donating character, lowering ionization potential and enhancing hole injection.
- Crystalline packing : Confirmed via single-crystal X-ray studies , which reveal intermolecular π-π interactions critical for charge mobility .
Advanced: How do computational methods aid in predicting the optoelectronic properties of derivatives?
Answer:
- DFT and time-dependent DFT (TD-DFT) calculate HOMO-LUMO gaps, absorption spectra, and exciton binding energies.
- Molecular dynamics (MD) simulations predict packing motifs and their impact on charge transport.
These methods guide synthetic design by identifying substituents that optimize properties like charge mobility or luminescence efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
